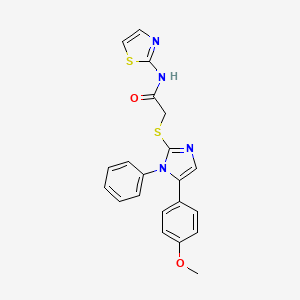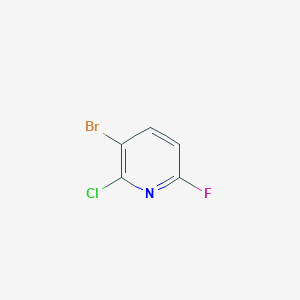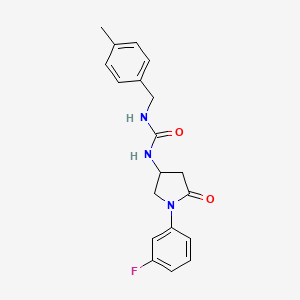
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including those structurally related to the compound , have been investigated for their corrosion inhibition properties on metal surfaces. These studies utilize quantum chemical calculations and molecular dynamics simulations to explore adsorption behaviors and inhibition efficiencies, revealing insights into their potential applications in protecting metals against corrosion (Kaya et al., 2016).
HIV-1 Infection Prevention
Methylbenzenesulfonamide derivatives have garnered interest for their potential use as small molecular antagonists in the prevention of HIV-1 infection. The synthesis and structural characterization of these compounds highlight their promise in drug development aimed at combating HIV-1 (Cheng De-ju, 2015).
Dementia Treatment Potential
AND-1184, a compound related to the query molecule, has been structurally investigated for its potential as an active pharmaceutical ingredient (API) for treating dementia. This research provides a foundational understanding of the molecule’s solid-state characteristics, crucial for developing effective dementia therapies (Pawlak et al., 2021).
Anticancer Applications
Derivatives similar to the queried compound have been synthesized and tested for their antiproliferative activity against various cancer cell lines. These studies offer valuable insights into the potential therapeutic applications of such molecules in cancer treatment, emphasizing the importance of molecular design in developing effective anticancer agents (El-Sawy et al., 2013).
Enzyme Inhibition
Research into triazole analogues, which share functional groups with the compound of interest, demonstrates their inhibitory effects on certain enzymes. This work not only sheds light on the biochemical interactions of these molecules but also suggests their potential utility in designing inhibitors for various biological targets (Virk et al., 2018).
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-11-17(25-2)3-4-18(14)27(23,24)20-12-15-5-8-21(9-6-15)19(22)16-7-10-26-13-16/h3-4,7,10-11,13,15,20H,5-6,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGERTYOWPMHPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2664059.png)
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664060.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2664063.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2664064.png)
![N-(3-chloro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2664066.png)
![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid](/img/structure/B2664067.png)
![4-(3-Chloro-4-hydroxyphenyl)-6-methyl-N-[(3-methyl-4-oxoquinazolin-2-yl)methyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B2664068.png)


![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-4-(1-naphthyl)piperazine](/img/structure/B2664077.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2664078.png)

![methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2664080.png)
